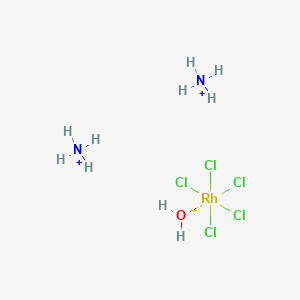
2,3-Diamino-4-picoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diamino-4-picoline dihydrochloride, also known as 2,3-DAP, is an organic compound that is widely used in scientific research and laboratory experiments. It is a white, water-soluble powder with a molecular weight of 214.05 g/mol and a melting point of 200-202°C. 2,3-DAP is a derivative of pyridine, a heterocyclic aromatic compound, and is a precursor to a variety of other compounds.
Aplicaciones Científicas De Investigación
2,3-Diamino-4-picoline dihydrochloride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, catalysts, and other materials.
Mecanismo De Acción
2,3-Diamino-4-picoline dihydrochloride acts as an electron-withdrawing group in organic reactions, which allows it to be used as a catalyst in a variety of chemical reactions. It can also act as an acid or a base in certain reactions, allowing it to be used in a variety of synthetic processes.
Biochemical and Physiological Effects
2,3-Diamino-4-picoline dihydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and analgesic effects, as well as to reduce the severity of some types of cancer. It has also been found to have antioxidant, antifungal, and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Diamino-4-picoline dihydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and high availability, making it a cost-effective choice for many experiments. It is also relatively easy to use and can be stored for long periods of time without losing its effectiveness. However, it is not suitable for use in high-temperature reactions, and its solubility in water is limited.
Direcciones Futuras
There are a number of potential future directions for the use of 2,3-Diamino-4-picoline dihydrochloride in scientific research. For example, it could be used as a reagent in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the development of new catalysts and polymers. Additionally, further research into the biochemical and physiological effects of 2,3-Diamino-4-picoline dihydrochloride could lead to new treatments for various diseases and conditions.
Métodos De Síntesis
2,3-Diamino-4-picoline dihydrochloride is most commonly synthesized from the reaction of pyridine and formaldehyde. In this reaction, pyridine is first treated with formaldehyde to form pyridinium formate, which is then treated with concentrated hydrochloric acid to form 2,3-Diamino-4-picoline dihydrochloride. This reaction is known as the Arndt-Eistert synthesis and is a common method for producing 2,3-Diamino-4-picoline dihydrochloride.
Propiedades
IUPAC Name |
4-methylpyridine-2,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-4-2-3-9-6(8)5(4)7;;/h2-3H,7H2,1H3,(H2,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIMCTBYJGCAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diamino-4-picoline dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)


![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)



![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)


![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%](/img/structure/B6298375.png)

